molecular formula C20H27N3O4S2 B6574596 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide CAS No. 1091430-69-1

4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide

Cat. No.: B6574596
CAS No.: 1091430-69-1
M. Wt: 437.6 g/mol
InChI Key: XZAFDPZSHVUYSB-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative characterized by two key structural motifs:

  • A 2,2-dimethylpropanamido group attached to the benzene ring at position 4, contributing steric bulk and hydrophobicity.

These features suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where hydrophobic and polar interactions are critical. Its synthesis likely involves coupling reactions between activated benzamide intermediates and sulfonamide-containing thiophene derivatives, analogous to methods described in related studies .

Properties

IUPAC Name

4-(2,2-dimethylpropanoylamino)-N-[2-[(5-ethylthiophen-2-yl)sulfonylamino]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-5-16-10-11-17(28-16)29(26,27)22-13-12-21-18(24)14-6-8-15(9-7-14)23-19(25)20(2,3)4/h6-11,22H,5,12-13H2,1-4H3,(H,21,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZAFDPZSHVUYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCCNC(=O)C2=CC=C(C=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoyl chloride with an appropriate amine under basic conditions.

    Introduction of the 2,2-Dimethylpropanamido Group: This step involves the acylation of the benzamide core with 2,2-dimethylpropanoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

    Attachment of the Ethylthiophene Sulfonamide Group: The final step involves the introduction of the ethylthiophene sulfonamide group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate with 5-ethylthiophene-2-sulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide groups, potentially converting them to amines.

    Substitution: The benzamide core and the thiophene ring can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used under mild conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under light or heat.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide can serve as a building block for more complex molecules. Its functional groups allow for further modifications, making it a versatile intermediate.

Biology

This compound may be explored for its potential biological activities. The presence of the benzamide and sulfonamide groups suggests it could interact with various biological targets, possibly serving as a lead compound in drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties

Industry

In material science, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethylpropanamido)-N-[2-(5-ethylthiophene-2-sulfonamido)ethyl]benzamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The sulfonamide group is known to mimic the structure of natural substrates, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Benzimidazole-Containing Benzamides

Example: 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1)

  • Structural Differences : Replaces the thiophene sulfonamide with a benzimidazole-thioacetamido group and a 2,4-dinitrophenyl substituent.
  • Functional Implications : The benzimidazole moiety enhances π-π stacking and metal-binding capabilities, contributing to antimicrobial and anticancer activities. In contrast, the ethylthiophene group in the target compound may improve metabolic stability due to reduced electron-withdrawing effects.
  • Synthesis: Both compounds utilize recrystallization (e.g., ethanol) for purification, but W1 requires additional steps for benzimidazole integration .

Triazine- and Imidazolidine-Based Sulfonamides

Example: 2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives

  • Structural Differences : Incorporates a triazine core and imidazolidine ring instead of the ethylthiophene and benzamide groups.
  • The target compound’s ethylthiophene may offer better solubility in nonpolar environments compared to the rigid triazine system.
  • Synthesis : Ethyl bromoacetate and triethylamine-mediated reactions are common, but the target compound’s synthesis likely avoids triazine intermediates .

Alkylthio-Benzenesulfonamides with Phthalazine Moieties

Example: 2-Alkylthio-4-chloro-5-methyl-N-[imino-(4-methyl-1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamides

  • Structural Differences: Features a phthalazine-imino group and alkylthio substituents, contrasting with the target compound’s dimethylpropanamido and ethylthiophene groups.
  • Synthesis : Both compounds employ acetic acid or dioxane as reaction media, but the target compound likely requires milder conditions due to the absence of reactive phthalazine precursors .

Data Tables: Key Structural and Functional Comparisons

Compound Core Structure Key Substituents Biological Activity Synthesis Solvent
Target Compound Benzamide 2,2-Dimethylpropanamido, 5-ethylthiophene-SO₂ Hypothesized enzyme inhibition Ethanol/DCM
W1 Benzamide Benzimidazole-thioacetamido, 2,4-dinitrophenyl Antimicrobial, anticancer Ethanol
Triazine-imidazolidine Benzenesulfonamide Triazine, imidazolidine, chloro-methyl Not reported DCM/TEA
Phthalazine derivative Benzenesulfonamide Phthalazine-imino, alkylthio Not reported Acetic acid/dioxane

Mechanistic Insights from Docking Studies

The Glide XP scoring function highlights critical interactions for sulfonamide derivatives :

  • Hydrophobic Enclosure : The 5-ethylthiophene and dimethylpropanamido groups in the target compound may occupy hydrophobic pockets, enhancing binding affinity.
  • Hydrogen Bonding : The sulfonamide group can act as a hydrogen-bond acceptor, similar to triazine-based analogues .
  • Steric Effects : The 2,2-dimethylpropanamido group may reduce off-target interactions compared to bulkier substituents like phthalazine .

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